

# Technical Guide: GLYCINE (2-13C; 15N+) NMR Characterization

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## Compound of Interest

Compound Name: GLYCINE (2-13C; 15N+)

Cat. No.: B1580115

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## Executive Summary

Glycine (2-13C; 15N) is a dual-labeled amino acid isotopomer used primarily as a spectroscopic probe in structural biology and metabolomics. Unlike uniform labeling (

), selective labeling at the C2 (

) position eliminates

coupling (approx. 55 Hz), simplifying spectra and extending transverse relaxation times (

).

Key Applications:

- Solid-State NMR (ssNMR): Primary reference standard for and chemical shift calibration.
- Protein NMR: Backbone assignment via HNCA experiments; unique "achiral" spectral signature.
- Metabolomics: Tracer for one-carbon metabolism and serine synthesis pathways.

## Chemical Shift Database

The chemical shifts of Glycine ( $^2\text{-}^{13}\text{C}$ ;  $^{15}\text{N}$ ) are sensitive to physical state (solid polymorphs) and local electronic environment (pH, secondary structure).

### Free Glycine (Solution & Solid State)

Reference Conditions: Solution values at pH 7.0 (Zwitterionic form). Solid values relative to standard references.

Nucleus	Environment	Chemical Shift ( , ppm)	Reference Standard	Notes
	Solution ( )	42.4	DSS (0.0 ppm)	pH dependent (shifts ~2 ppm at extreme pH)
	Solid ( -form)	43.4	TMS (0.0 ppm)	Most common polymorph
	Solid ( -form)	42.5	TMS (0.0 ppm)	Less stable polymorph
	Solution ( )	34.5	Liq. (0.0 ppm)	Amine ( ) resonance
	Solid ( -form)	32.4	Liq. (0.0 ppm)	Standard calibration value
	Solid ( -form)	-347.6	(0.0 ppm)	Alternative scale

### Glycine Residue (Protein Backbone)

In a peptide chain, the nitrogen becomes an amide, significantly shifting its frequency. The

shift is a sensitive probe for secondary structure.

Secondary Structure	Shift (ppm)	Shift (ppm)	Propensity Logic
Random Coil	45.4 ± 0.7	109.5 ± 2.5	Baseline value for assignment
-Helix	46.5 ± 1.0	110.0 ± 3.0	Downfield shift due to angle
-Sheet	43.0 ± 1.0	107.0 ± 3.0	Upfield shift; shielding effect

## The Isotope System & Coupling Constants

Understanding the scalar couplings (

) is essential for pulse sequence design (setting delays

or

).

## Spin System Topology

- Labeling:

(Spin 1/2) and

(Spin 1/2).

- Silent: Carbonyl Carbon (

) is typically

(natural abundance), rendering it "NMR silent" in this specific isotopomer, which simplifies the

multiplet to a doublet (coupled only to

).

## Key Coupling Constants (J)

Coupling	Value (Hz)	Relevance
(Residue)	10 - 12 Hz	Critical for HNCA magnetization transfer.
(Free Amine)	6 - 8 Hz	Smaller due to hybridization of amine N.
	~140 - 144 Hz	Used in HSQC; usually decoupled.

## Experimental Protocols

### Protocol A: Solid-State NMR Calibration (Setup Standard)

Objective: Calibrate

and

axes using

-Glycine.

- Sample Prep: Pack ~30 mg of crystalline Glycine ( $^{13}\text{C}$ ;  $^{15}\text{N}$ ) into a 3.2 mm or 4 mm MAS rotor. Ensure the cap is tight to prevent dehydration (though glycine is non-hygroscopic).
- Magic Angle Spinning (MAS): Spin at 10–15 kHz.
- Cross Polarization (CP):
  - Setup: Optimize  $90^\circ$  pulse (typically 2.5  $\mu\text{s}$ ).
  - Match Hartmann-Hahn condition on the carbonyl signal (natural abundance) or the labeled  $^{13}\text{C}$ .

- Reference: Set the peak to 43.4 ppm (relative to TMS).
- Setup:
  - Acquire CP-MAS spectrum.<sup>[1][2]</sup>
  - Reference: Set the single dominant peak to 32.4 ppm (relative to liquid ).
- Validation: Check linewidth. A well-shimmed probe should yield a linewidth < 20 Hz.

## Protocol B: Solution NMR (Metabolic Flux)

Objective: Quantify Glycine (2-13C) incorporation in cell lysates.

- Extraction: Lyse cells in methanol/chloroform/water. Lyophilize the aqueous phase.
- Reconstitution: Dissolve in 600 L containing 0.5 mM DSS (internal standard) and 10 mM phosphate buffer (pH 7.2).
- Acquisition (1D ):
  - Pulse Sequence: zgpg30 (Power-gated decoupling).
  - Delay ( ): Set to 5 (approx. 15-20s for small molecules) for quantitative results.

- Scans: 128–512 depending on concentration.
- Acquisition (2D

HSQC):

- Use if

enrichment is low.

- Center

carrier at 35 ppm (amine region).

- Coupling constant optimization: Set

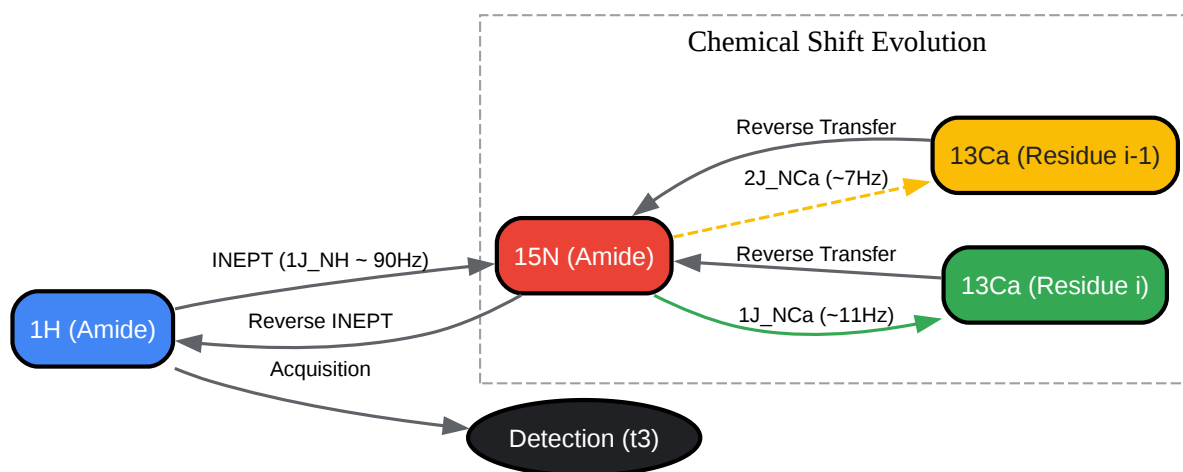
Hz (for

group).

## Visualization: HNCA Magnetization Transfer

The following diagram illustrates the magnetization transfer pathway in an HNCA experiment, which relies on the

coupling present in this isotopomer.



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Caption: Magnetization flow in HNCA. Solid green arrow indicates the strong intra-residue coupling (

) targeted by 2-13C/15N labeling.

## References

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